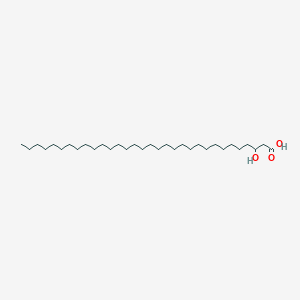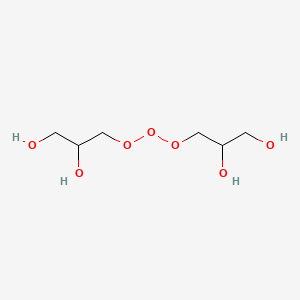
Copper bis(dimethylhexanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper bis(dimethylhexanoate) is a coordination compound with the molecular formula C16H30CuO4. It is a copper(II) complex where the copper ion is coordinated by two dimethylhexanoate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper bis(dimethylhexanoate) can be synthesized through the reaction of copper(II) acetate with dimethylhexanoic acid in an organic solvent such as methanol. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired complex .
Industrial Production Methods: While specific industrial production methods for copper bis(dimethylhexanoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Copper bis(dimethylhexanoate) can undergo various chemical reactions, including:
Oxidation: The copper(II) center can participate in redox reactions, potentially being reduced to copper(I) or oxidized to higher oxidation states.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.
Major Products Formed:
Oxidation: Products may include copper oxides or other copper-containing compounds.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Copper bis(dimethylhexanoate) has several applications in scientific research:
Mechanism of Action
The mechanism by which copper bis(dimethylhexanoate) exerts its effects involves the copper ion’s ability to participate in redox reactions and coordinate with various ligands. The copper ion can interact with biological molecules, such as proteins and DNA, leading to changes in their structure and function. This interaction can result in antimicrobial or anticancer effects, depending on the specific biological target .
Comparison with Similar Compounds
Copper bis(dimethylhexanoate) can be compared with other copper(II) complexes, such as:
Copper(II) acetylacetonate (Cu(acac)2): Both compounds have similar coordination environments, but copper bis(dimethylhexanoate) has bulkier ligands, which can affect its reactivity and solubility.
Copper(II) 2,2,6,6-tetramethylheptane-3,5-dionate (Cu(TMHD)2): This compound has similar steric properties to copper bis(dimethylhexanoate) and is used in similar applications, such as catalysis and materials science.
Uniqueness: The bulkiness of the dimethylhexanoate ligands can provide steric protection to the copper center, affecting its interactions with other molecules and its stability in various environments .
Conclusion
Copper bis(dimethylhexanoate) is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable subject of study and application in scientific research.
Properties
CAS No. |
94086-51-8 |
|---|---|
Molecular Formula |
C16H30CuO4 |
Molecular Weight |
349.95 g/mol |
IUPAC Name |
copper;2,2-dimethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Cu/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
ZZRRDRWGCZYYHK-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B12659650.png)






